molecular formula C17H16Cl2N2O6S B14470434 N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide CAS No. 72178-18-8

N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide

Cat. No.: B14470434
CAS No.: 72178-18-8
M. Wt: 447.3 g/mol
InChI Key: RQZCRNMUVYQONK-UHFFFAOYSA-N
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Description

N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a dichlorophenoxy group, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide typically involves multiple steps, including the introduction of the sulfonyl group, the dichlorophenoxy group, and the nitrobenzamide moiety. Common reagents and conditions used in these reactions may include:

    Sulfonylation: Introduction of the sulfonyl group using reagents such as sulfonyl chlorides and bases.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid and sulfuric acid.

    Amidation: Formation of the amide bond using reagents like amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonyl-containing benzamides or nitrobenzamides, such as:

  • N-(Butane-1-sulfonyl)-2-nitrobenzamide
  • 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide

Uniqueness

N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

72178-18-8

Molecular Formula

C17H16Cl2N2O6S

Molecular Weight

447.3 g/mol

IUPAC Name

N-butylsulfonyl-5-(2,4-dichlorophenoxy)-2-nitrobenzamide

InChI

InChI=1S/C17H16Cl2N2O6S/c1-2-3-8-28(25,26)20-17(22)13-10-12(5-6-15(13)21(23)24)27-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22)

InChI Key

RQZCRNMUVYQONK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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